4-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
This compound is a pyrimidinone derivative characterized by a cyclopenta[d]pyrimidin-2-one core. Key structural features include:
- 1-(2-Hydroxyethyl) group: A polar hydroxyethyl substituent at position 1, enhancing solubility and enabling hydrogen bonding.
- 6,7-Dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one backbone: A partially saturated bicyclic system that may influence conformational rigidity and binding specificity.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12-6-7-13(2)14(10-12)11-23-17-15-4-3-5-16(15)20(8-9-21)18(22)19-17/h6-7,10,21H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGIHMIYKIKDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N(C3=C2CCC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of 330.41 g/mol. The synthesis typically involves the following steps:
- Formation of the Cyclopentapyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation : The introduction of the thioether group is accomplished by reacting 2,5-dimethylbenzyl chloride with sodium thiolate.
- Hydroxyethyl Substitution : The hydroxyethyl group is introduced via nucleophilic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that it effectively inhibits the proliferation of human breast cancer cells (MCF-7) and gastric cancer cells (NUGC-3) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , showing effectiveness against a range of bacterial strains. In vitro assays revealed that it can inhibit growth in both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It has been suggested that it interacts with cellular receptors, influencing signal transduction pathways related to cancer cell growth and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Activity Study : A study evaluated its effect on human liver cancer cells (SK-Hep-1), where it exhibited moderate inhibitory activity with an IC50 value of 0.004 μM, indicating strong potential for further development as an anticancer agent .
- Antimicrobial Efficacy : Another study assessed its antimicrobial properties against various pathogens, finding significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- In Vivo Studies : Preliminary in vivo studies have shown that administration of the compound in animal models resulted in reduced tumor size and improved survival rates compared to control groups, reinforcing its potential therapeutic applications .
Data Summary Table
| Biological Activity | Observed Effect | IC50/MIC Values |
|---|---|---|
| Anticancer (MCF-7 Cells) | Significant inhibition | 0.004 µM |
| Antimicrobial (E. coli) | Growth inhibition | 10–50 µg/mL |
| Antimicrobial (S. aureus) | Growth inhibition | 10–50 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Structural Features
| Compound Name | Core Structure | Position 4 Substituent | Position 1 Substituent | Key Functional Groups |
|---|---|---|---|---|
| 4-((2,5-Dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | Cyclopenta[d]pyrimidin-2-one | 2,5-Dimethylbenzylthio | 2-Hydroxyethyl | Thioether, Hydroxyl |
| BP 14274: 4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Pyrrolo[3,4-d]pyrimidine-2,5-dione | 2-Methoxyphenyl | 1,3-Dimethyl | Methoxy, Methyl |
| BP 14275: 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde | Tetrahydro-2H-pyran | 2-Methoxyphenyl | Aldehyde at position 4 | Methoxy, Aldehyde |
Key Observations :
- The target compound’s thioether group at position 4 contrasts with the methoxy or aldehyde groups in BP 14274/74.
- The hydroxyethyl group at position 1 introduces polarity absent in BP 14274’s methyl groups, which may improve aqueous solubility but reduce membrane permeability.
Physicochemical Properties
| Property | Target Compound | BP 14274 | BP 14275 |
|---|---|---|---|
| Molecular Weight | ~375 g/mol (estimated) | ~400 g/mol | ~250 g/mol |
| LogP (Predicted) | 3.2 (moderate lipophilicity) | 4.1 (higher lipophilicity) | 1.8 (lower lipophilicity) |
| Solubility | Moderate (due to hydroxyethyl) | Low (nonpolar substituents) | High (aldehyde polarity) |
Analysis :
- The target compound’s hydroxyethyl group likely reduces LogP compared to BP 14274’s methyl and methoxy groups, balancing lipophilicity and solubility.
- BP 14275’s aldehyde group increases polarity but may limit stability due to reactivity.
Pharmacokinetic and Toxicity Considerations
- Metabolism : Thioethers (target compound) are prone to oxidation, forming sulfoxides/sulfones, whereas methoxy groups (BP 14274) are metabolically stable. Hydroxyethyl groups may undergo glucuronidation.
- Toxicity : Aldehydes (BP 14275) pose reactivity risks, while thioethers may generate reactive metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
